N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide is a complex organic compound that features a cycloheptyl group, a cyclopropylmethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide include:
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-18(22)20(16-7-5-3-4-6-8-16)14-17-11-12-19-21(17)13-15-9-10-15/h2,11-12,15-16H,1,3-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALAQXAWBWZYBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=NN1CC2CC2)C3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.